molecular formula C8H7Cl2NS B1586340 N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride CAS No. 83508-61-6

N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride

Cat. No.: B1586340
CAS No.: 83508-61-6
M. Wt: 220.12 g/mol
InChI Key: JUHCGHAWGWGFIN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride is an organosulfur compound that features a thiocarbamoyl chloride functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride typically involves the reaction of 3-chloroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, which is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The thiocarbamoyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the thiocarbamoyl chloride group can yield thiol derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Thiourea derivatives: Formed from nucleophilic substitution with amines.

    Sulfonyl derivatives: Resulting from oxidation reactions.

    Thiol derivatives: Produced through reduction processes.

Scientific Research Applications

N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    N-(3-Chlorophenyl)-N-methyl-thiourea: Similar structure but lacks the chloride group, leading to different reactivity and applications.

    N-(3-Chlorophenyl)-N-methyl-carbamoyl chloride: Contains a carbamoyl chloride group instead of a thiocarbamoyl chloride group, resulting in different chemical properties and uses.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHCGHAWGWGFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374040
Record name N-(3-chlorophenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83508-61-6
Record name Carbamothioic chloride, (3-chlorophenyl)methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83508-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-chlorophenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83508-61-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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